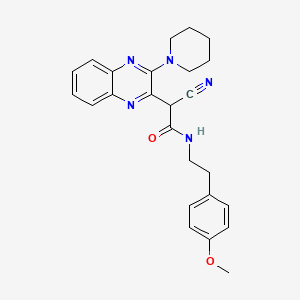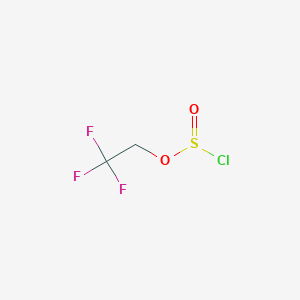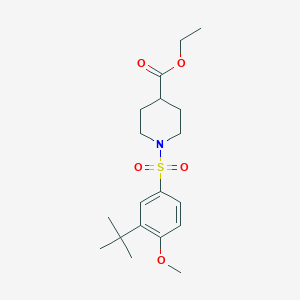![molecular formula C17H20BrN5O B2590372 2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097861-62-4](/img/structure/B2590372.png)
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, a common structural motif in many pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The compound’s structure includes a pyrimidine ring attached to a piperidine ring via a carbon atom. The pyrimidine ring has a bromine atom attached, which could make the compound reactive .Chemical Reactions Analysis
The bromine atom on the pyrimidine ring could potentially be replaced by other groups in a substitution reaction, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the bromine atom could make the compound denser than similar compounds without halogens .科学的研究の応用
Therapeutic Potential in Diabetes Mellitus
The compound is investigated for its role in inhibiting dipeptidyl peptidase IV (DPP IV), a serine exopeptidase involved in the inactivation of incretin hormones. Incretins like glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) play crucial roles in glucose homeostasis by enhancing insulin secretion. Inhibition of DPP IV can prevent the degradation of these incretins, making DPP IV inhibitors valuable in treating type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is ongoing due to the recent approval of marketed compounds and the absence of detected long-term side effects, highlighting the potential of novel inhibitors in T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).
Drug Metabolism and Potential Drug-Drug Interactions
This compound's relevance extends to the field of drug metabolism, particularly concerning the cytochrome P450 (CYP) enzyme system in human liver microsomes. The CYP system is responsible for the metabolism of a wide range of drugs, and interactions within this system can lead to metabolism-based drug-drug interactions (DDIs). Understanding the selectivity and potency of chemical inhibitors, like the discussed compound, against various CYP isoforms is crucial for predicting and managing potential DDIs when multiple drugs are administered to patients (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Catalysis and Synthetic Chemistry
The compound is also significant in the realm of catalysis and synthetic chemistry, particularly in the synthesis of complex heterocyclic structures like 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are critical precursors in the pharmaceutical industry due to their broad synthetic applications and bioavailability. The development of these scaffolds employs hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, underscoring the compound's utility in advancing synthetic methodologies for medicinal chemistry (Parmar, Vala, & Patel, 2023).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O/c18-14-9-19-17(20-10-14)22-6-4-12(5-7-22)11-23-16(24)8-13-2-1-3-15(13)21-23/h8-10,12H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQXMKQPQVAVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

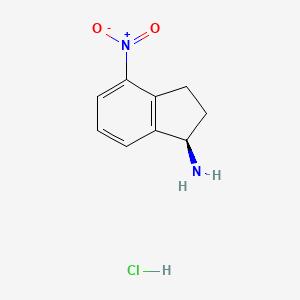
![1-[4-(2,3-Dihydroimidazo[1,2-a]imidazole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2590292.png)
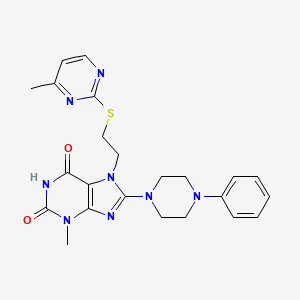
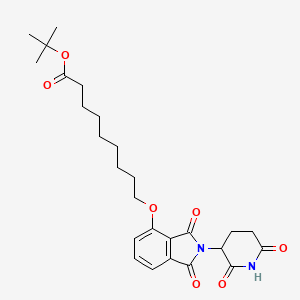
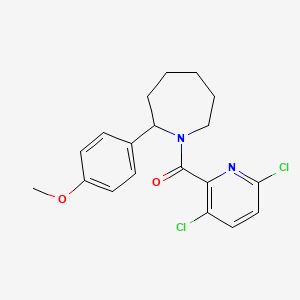
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2590299.png)
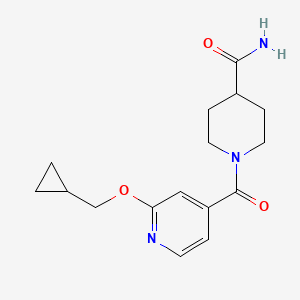
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)
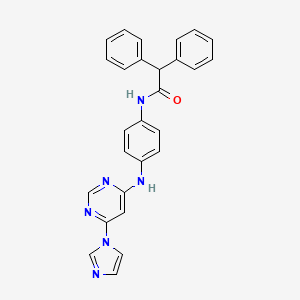
![N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2590306.png)
![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)
